Gibberellin A8

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Gibberellin A8 and A56 from Gibberellin A3 represents a notable achievement in the field of organic chemistry, highlighting the intricate relationships between different gibberellins. A mixture of gibberellin A3 derivatives was utilized for a new and simple synthesis approach, showcasing the complexity and interconnectivity of gibberellin biosynthesis pathways (Pankrushina et al., 1994). This synthesis underscores the potential for biochemical manipulation and understanding of gibberellin pathways.

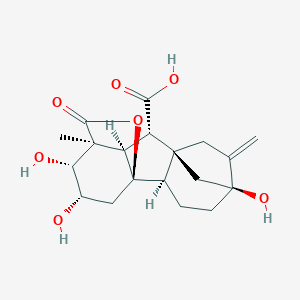

Molecular Structure Analysis

The molecular structure of Gibberellin A8, like other gibberellins, is characterized by its tetracyclic diterpenoid nature, which is essential for its biological activity. Detailed structural analysis is crucial for understanding its interaction with plant receptors and the subsequent physiological effects. Advanced techniques such as two-dimensional NMR spectroscopy have been employed to assign all signals in the 13C and 1H NMR spectra of Gibberellin A8, providing insights into its structural intricacies (Pankrushina et al., 1994).

Chemical Reactions and Properties

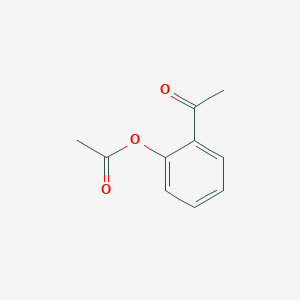

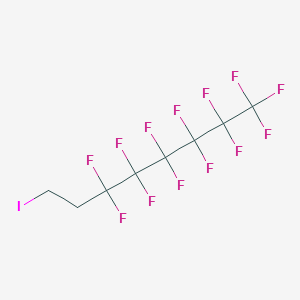

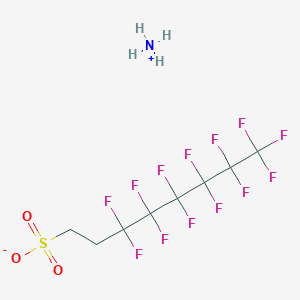

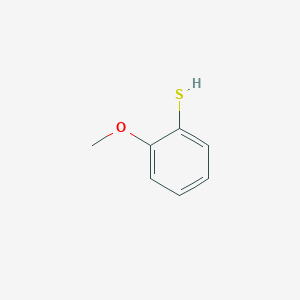

Gibberellin A8 participates in various chemical reactions that are crucial for its biosynthesis and functional roles within plant systems. These reactions include hydrolysis, iodolactonization, and esterification processes that lead to its formation from precursor molecules. The chemical properties of Gibberellin A8, such as reactivity and stability, are influenced by its molecular structure and contribute to its biological functions (Pankrushina et al., 1994).

Applications De Recherche Scientifique

Inhibition of Nodule Formation : Gibberellins, including Gibberellin A8, inhibit nodule formation in dwarf beans, which has implications in experimental plant physiology (Thurber, Douglas, & Galston, 1958).

Stimulation of Germination : Gibberellin A8 has been found to stimulate the germination of barley, although its activity is lesser compared to other gibberellins (Griffiths, MACWILLIAM, & Reynolds, 1964).

Presence in Seeds : It is a major component in maturing seeds of the cucurbit Sechium edule, suggesting its distribution may be more widespread than previously believed (Albone, Gaskin, Macmillan, & Sponsel, 1984).

Regulation of Gene Expression : Gibberellins regulate gene expression in plants by binding to the nuclear receptor GID1 and promoting degradation of DELLA proteins (Murase, Hirano, Sun, & Hakoshima, 2008).

Non-effectiveness in Certain Growth Aspects : Gibberellin A8 does not effectively promote stem elongation, epicotyl growth, or seedling elongation in plants (Wittwer & Bukovac, 1962).

Induction of Shoot Elongation : It induces shoot elongation in certain dwarf plants, such as lettuce seedlings (Frankland & Wareing, 1960).

Mécanisme D'action

Target of Action

Gibberellin A8, like other gibberellins, primarily targets the DELLA transcriptional regulators . These regulators play a crucial role in modulating diverse processes throughout plant growth and development .

Mode of Action

The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 . This GA-dependent interaction confers the specificity of SKP1–CULLIN–F box protein (SCF) E3 ubiquitin ligase complex to DELLAs, which promotes the addition of a polyubiquitin chain, thereby targeting DELLAs for their subsequent degradation by the 26S proteasome complex in response to GAs .

Biochemical Pathways

Gibberellins, including Gibberellin A8, are involved in various biochemical pathways that regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The major and best-characterized deactivation pathway is the 2β-hydroxylation , which is catalyzed by the GA 2-oxidase (GA2ox), a class of 2ODD .

Pharmacokinetics

It is known that gibberellins are diterpenoid phytohormones that are produced in plants, fungi, and bacteria .

Result of Action

The action of Gibberellin A8 results in a variety of molecular and cellular effects. It regulates many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . It can either induce or repress phase transition and flowering in diverse plant species .

Action Environment

Environmental factors, including light and temperature, can affect plant processes by either changing the gibberellin concentrations and/or altering the responsiveness to gibberellin . Epigenetic regulatory mechanisms, such as histone modification, noncoding RNA-mediated regulation, chromatin remodeling, and DNA methylation, are emerging as important means of fine-tuning gene expression . These mechanisms modulate gene regulation by altering chromatin status, i.e., the properties of the chromatin around the target locus .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-8-5-17-7-18(8,25)4-3-10(17)19-6-9(20)13(21)16(2,15(24)26-19)12(19)11(17)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRJZYYGOOHRC-UQJCXHNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC(C1O)O)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990646 | |

| Record name | Gibberellin A8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A8 | |

CAS RN |

7044-72-6 | |

| Record name | Gibberellin A8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7044-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gibberellin A8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

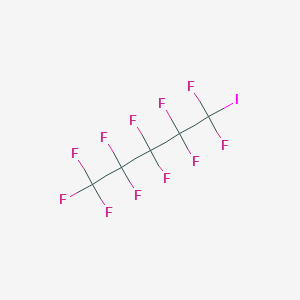

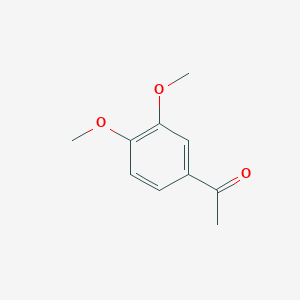

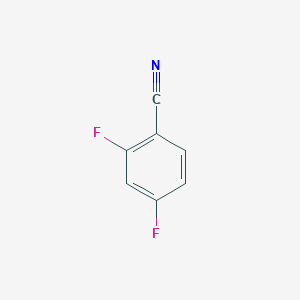

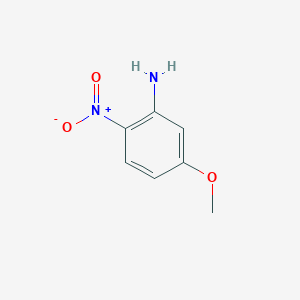

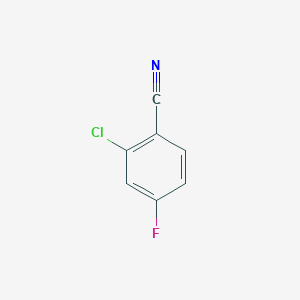

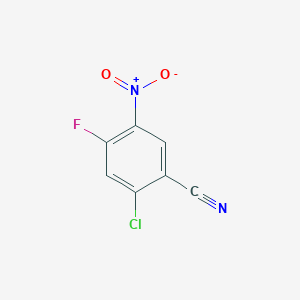

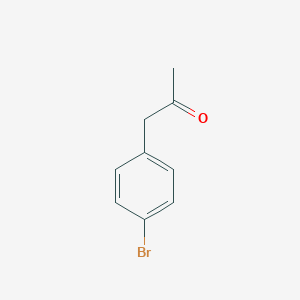

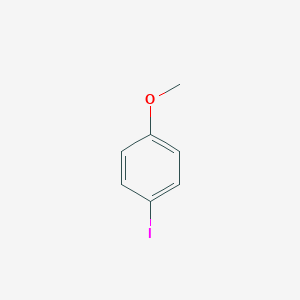

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research suggests that Gibberellin A1 can be metabolized into Gibberellin A8. This conversion was observed in seedlings of Norway spruce (Picea abies (L.) Karst) []. Studies using dwarf Oryza sativa seedlings also point towards the interconversion of Gibberellin A1 to Gibberellin A8 []. This metabolic process highlights a potential pathway for Gibberellin A1 regulation in plants.

A: Yes, Gibberellin A8 has been found in a glycosidic form, specifically Gibberellin A8-glucoside. This conjugated form was identified in the shoot apices of Althaea rosea []. Furthermore, a β-Glucosidase enzyme capable of hydrolyzing Gibberellin A8-2-O-glucoside has been isolated from the pods of runner beans []. These findings suggest that conjugation and deconjugation processes may play a role in regulating the activity and availability of Gibberellin A8 in plants.

A: Research indicates that Gibberellin A8 metabolites, particularly Gibberellin A8 glucoside (GA8-glu), show a different distribution pattern within plant cells compared to Gibberellin A1. Studies using cowpea (Vigna sinensis) and barley (Hordeum vulgare) leaves revealed that a higher proportion of Gibberellin A8 glucoside is localized in the vacuoles compared to the entire protoplast []. This suggests a preferential compartmentalization of Gibberellin A8 metabolites in the vacuoles relative to Gibberellin A1.

A: Research on the shoots of Phyllostachys edulis, a type of bamboo, led to the identification of various gibberellins, including Gibberellin A8, alongside Gibberellin A17, Gibberellin A29, Gibberellin A44, and Gibberellin A53 []. This study, along with experiments on Phyllostachys bambusoides and Sasa kurilensis, supports the involvement of the early-13-hydroxylation pathway in gibberellin biosynthesis within bamboo shoots, with Gibberellin A8 playing a role in this process.

A: Research comparing the biological activities of various gibberellins, including Gibberellin A1, Gibberellin A3, Gibberellin A4, Gibberellin A7, and Gibberellin A8, in nine different plant bioassays revealed that Gibberellin A8 exhibits low activity in most of the assays []. This is in contrast to Gibberellin A3 and Gibberellin A7, which demonstrate high activity across many bioassays, and Gibberellin A9, Gibberellin A10, Gibberellin A23, and Gibberellin A24, which exhibit species-specific activity.

A: Gibberellin A8-2-O-glucoside has been identified and quantified in developing barley caryopses using GC-MS techniques []. This finding suggests a potential role for Gibberellin A8 in grain development, although further research is needed to fully understand its specific functions within this context.

A: Recent research utilizing metabolomics has shed light on the response of hydroprimed maize to salt stress and the role of various metabolites, including Gibberellin A8 []. The study revealed that Gibberellin A8 was among the plant growth regulators present in both control and hydroprimed maize roots subjected to salt stress.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.